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Compound of Interest

6-Aminobenzolc][1,2]oxaborol-

1(3H)-ol hydrochloride

Cat. No.: B571048

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

The 6-aminobenzoxaborole scaffold has emerged as a privileged structure in medicinal
chemistry, yielding compounds with a wide array of biological activities. This guide provides a
comparative analysis of the structure-activity relationships (SAR) of various 6-
aminobenzoxaborole analogs, focusing on their performance as antimycobacterial, antifungal,
anti-inflammatory, and carbonic anhydrase inhibiting agents. The information is presented to
aid in the rational design of novel therapeutics.

Data Presentation: Comparative Biological Activity
of 6-Aminobenzoxaborole Analogs

The following tables summarize the quantitative data for various 6-aminobenzoxaborole
analogs, categorized by their primary biological activity.

Table 1: Antimycobacterial Activity of 6-Aminobenzoxaborole Analogs
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R Group at 6- Target

Compound ID . . . MIC (uM) Reference
amino position Organism
) ) M. tuberculosis
11 Primary amine 19
H37Rv
_ _ M. tuberculosis
12 Primary amine 15.6
H37Rv
Table 2: Antifungal Activity of 6-Aminobenzoxaborole Analogs
R Group at 6- Target
Compound ID . . . MIC (pg/mL) Reference
amino position Organism
Unsubstituted - Candida albicans 8
1 Morpholine Candida albicans  31-62
2 Thiomorpholine Candida albicans  31-62
3 Piperidine Candida albicans  31-62
4 Piperazine Candida albicans  31-62
10 Phenylpiperazine  Candida albicans  62-125

Table 3: Anti-inflammatory Activity of 6-(Benzoylamino)benzoxaborole Analogs

R Group on Cytokine Inhibition

Compound ID . Reference
Benzoyl Moiety (IC50, pM)

TNF-a IL-1B

1q Not specified 0.19-0.50 0.19-0.50

Table 4: Carbonic Anhydrase Inhibition by 6-Substituted Benzoxaboroles
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Compound ID R G-r(-)up at6- Target Enzyme  Ki (nM) Reference
position

6 Acetyl ureido Can2 65

7 Not specified Can2 72

9 Not specified Can2 89

11 Not specified Can2 676

17 Not specified Can2 Not specified

18 Not specified Can2 Not specified

20 Not specified Can2 Not specified

Tavaborole - Can2 89

1 Amino hCA IX 813

5 Carboxy hCA IX 400

Glutamic acid
2h bis- hCA IX 64

benzoxaborole

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of leucyl-tRNA
synthetase, a key enzyme in protein synthesis.

Materials:
e Recombinant leucyl-tRNA synthetase (bacterial or fungal)

o ATP (Adenosine triphosphate)
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e L-leucine (radiolabeled, e.g., [*H]-leucine, or non-radiolabeled)
o tRNALeu
o Assay buffer (e.g., Tris-HCI, MgClz, KCI, DTT)

o Test compounds (6-aminobenzoxaborole analogs) dissolved in a suitable solvent (e.qg.,
DMSO)

» Scintillation cocktail (for radiolabeled assay)
« Filter paper discs

o Trichloroacetic acid (TCA)

Procedure:

o Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP,
L-leucine, and tRNALeu.

e Compound Incubation: Add varying concentrations of the test compound to the reaction
mixture. Include a control with no inhibitor.

o Enzyme Addition: Initiate the reaction by adding the recombinant LeuRS to the mixture.
 Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.
e Reaction Termination and Precipitation (Radiolabeled method):

o Stop the reaction by spotting the mixture onto filter paper discs.

o Wash the discs with cold TCA to precipitate the [3H]Leu-tRNALeu.

o Wash with ethanol and dry the discs.
¢ Quantification:

o Radiolabeled method: Place the dried filter discs in scintillation vials with a scintillation
cocktail and measure the radioactivity using a scintillation counter.
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o Non-radiolabeled methods: Alternative methods such as malachite green assay (to
measure pyrophosphate release) or coupled-enzyme assays can be used to monitor the
reaction progress.

» Data Analysis: Calculate the percentage of inhibition for each compound concentration and
determine the IC50 value by plotting the inhibition percentage against the log of the
compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for
Antifungal Activity

This assay determines the lowest concentration of an antifungal agent that prevents the visible
growth of a microorganism.

Materials:

e Fungal strains (e.g., Candida albicans)

e Culture medium (e.g., RPMI-1640)

e 96-well microtiter plates

¢ Test compounds (6-aminobenzoxaborole analogs)
» Positive control antifungal agent (e.g., fluconazole)
e Spectrophotometer or plate reader

Procedure:

¢ Inoculum Preparation: Prepare a standardized suspension of the fungal strain in the culture
medium.

o Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in
the 96-well plates.

¢ Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include
a growth control (no compound) and a sterility control (no inoculum).
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 Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified
period (e.g., 24-48 hours).

e MIC Determination: The MIC is determined as the lowest concentration of the compound at
which there is no visible growth of the fungus. This can be assessed visually or by measuring
the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader. The
MIC is the concentration that causes a significant reduction in growth (e.g., 250% or >90%)
compared to the growth control.

Cytokine Inhibition Assay in Peripheral Blood
Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory
cytokines (e.g., TNF-q, IL-1[3, IL-6) from stimulated immune cells.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell culture medium (e.g., RPMI-1640 supplemented with FBS)

Lipopolysaccharide (LPS) as a stimulant

Test compounds (6-aminobenzoxaborole analogs)

ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-a, IL-1[3, and IL-6

Procedure:

o PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient
centrifugation (e.g., with Ficoll-Paque).

o Cell Seeding: Seed the isolated PBMCs into 96-well plates at a specific density.

o Compound Treatment: Pre-incubate the cells with various concentrations of the test
compounds for a short period.
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» Stimulation: Stimulate the cells with LPS to induce cytokine production. Include an
unstimulated control and a vehicle control.

 Incubation: Incubate the plates for an appropriate time (e.g., 18-24 hours) at 37°C in a CO:
incubator.

o Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

o Cytokine Quantification: Measure the concentration of TNF-a, IL-1(3, and IL-6 in the
supernatants using specific ELISA kits according to the manufacturer's instructions.

o Data Analysis: Calculate the percentage of cytokine inhibition for each compound
concentration and determine the IC50 values.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide. A common
method is the stopped-flow CO2z hydrase assay.

Materials:

Recombinant carbonic anhydrase isozyme (e.g., hCAll, hCA IX, or fungal CAs)

Buffer solution (e.g., TRIS or HEPES)

COz-saturated water

pH indicator (e.g., phenol red)

Test compounds (6-aminobenzoxaborole analogs)

Stopped-flow spectrophotometer
Procedure:

e Enzyme and Inhibitor Preparation: Prepare solutions of the CA enzyme and the test
compounds at various concentrations in the assay buffer.
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e Reaction Setup: The stopped-flow instrument rapidly mixes the enzyme solution (with or
without the inhibitor) with the COz-saturated water.

e pH Change Monitoring: The hydration of CO2 to carbonic acid causes a decrease in pH,
which is monitored by the change in absorbance of the pH indicator.

» Kinetic Measurement: The initial velocity of the enzymatic reaction is measured.

» Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at
different inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-
Menten kinetics and Cheng-Prusoff equation).

Mandatory Visualization
Inhibition of Bacterial Leucyl-tRNA Synthetase by 6-
Aminobenzoxaborole Analogs

The primary mechanism of action for many antimicrobial 6-aminobenzoxaborole analogs is the
inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis as it
attaches the amino acid leucine to its corresponding tRNA (tRNALeu). The benzoxaborole
moiety forms a covalent adduct with the 2'- and 3'-hydroxyls of the terminal adenosine of
tRNALeu within the editing site of the enzyme, trapping the tRNA and inhibiting protein
synthesis.
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Caption: Inhibition of bacterial leucyl-tRNA synthetase by 6-aminobenzoxaborole analogs.

Role of Carbonic Anhydrase in Fungal Pathogenesis and
its Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of CO2
to bicarbonate. In pathogenic fungi, CAs play a crucial role in CO2 sensing and providing
bicarbonate for essential metabolic pathways, which is important for their growth and virulence.

6-Aminobenzoxaborole analogs have been shown to inhibit fungal B-carbonic anhydrases,
representing a novel antifungal mechanism.
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Caption: Role of carbonic anhydrase in fungal pathogenesis and its inhibition by 6-
aminobenzoxaboroles.

« To cite this document: BenchChem. [Structure-Activity Relationship of 6-
Aminobenzoxaborole Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b571048#structure-activity-relationship-
of-6-aminobenzoxaborole-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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